

# Technical Support Center: Celastrol Dosage and Murine Weight Management

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## Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

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Welcome to the technical support center for researchers utilizing **Celastrol** in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of **Celastrol** administration, with a specific focus on mitigating weight loss when it is not the intended therapeutic outcome.

## Frequently Asked Questions (FAQs)

Q1: Why does **Celastrol** cause weight loss in mice?

A1: **Celastrol** primarily induces weight loss by suppressing food intake, an effect known as hypophagia.[1] This is largely mediated by its ability to increase the sensitivity of the brain to leptin, a hormone that regulates appetite and energy balance.[2][3] The effect is most pronounced in diet-induced obese (DIO) mice, which are typically hyperleptinemic and leptin-resistant.[2][4]

Q2: Is it possible to use **Celastrol** in mice without causing weight loss?

A2: Yes, the weight loss effect of **Celastrol** is highly dependent on the metabolic state of the mouse model and the dosage used. In lean, healthy mice with normal leptin sensitivity, **Celastrol** administration at doses effective for weight loss in obese models often does not result in significant body weight reduction.[2][4] Additionally, lower doses may offer therapeutic benefits without significantly impacting food intake and body weight.[5]

Q3: What is the typical dosage of **Celastrol** that induces weight loss in obese mice?

A3: A commonly reported effective dose for inducing weight loss in diet-induced obese mice is 100 µg/kg/day, administered via intraperitoneal (i.p.) injection.[1][6] Oral administration has also been shown to be effective, with studies demonstrating significant weight loss at various dosages.[2]

Q4: Are there any known side effects of **Celastrol** in mice besides weight loss?

A4: Yes, some studies have reported other effects. At doses that induce weight loss, **Celastrol** can also lead to a reduction in lean mass in addition to fat mass.[4][7][8] A decrease in locomotor activity and an increase in blood pressure have also been observed in some mouse models.[8]

## Troubleshooting Guides

### Issue: Significant and unintended weight loss is observed in the experimental group.

Possible Cause 1: Mouse Model Selection Your mouse model may be highly sensitive to the anorectic effects of **Celastrol**. Diet-induced obese mice, for instance, are particularly prone to **Celastrol**-induced weight loss due to their hyperleptinemic state.[2]

Suggested Solution:

- Use Lean Mice: If your research question is not focused on obesity, consider using lean, healthy mice. These mice are less susceptible to the weight-loss effects of **Celastrol** at standard dosages.[2][4]
- Evaluate Genetic Background: Be aware that the genetic background of the mice (e.g., C57BL/6) can influence their susceptibility to diet-induced obesity and their response to metabolic interventions.[9][10]

Possible Cause 2: Dosage is too high for the intended application. The dosage required to elicit non-weight-related therapeutic effects may be lower than that required for significant weight reduction.

Suggested Solution:

- **Dose-Response Study:** Conduct a pilot dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least impact on body weight. Start with doses lower than the commonly cited 100 µg/kg/day for weight loss. Some studies suggest that doses as low as 1 µg/kg may have metabolic benefits without affecting food intake.<sup>[5]</sup>
- **Review Literature for Analogous Studies:** Search for literature where **Celastrol** was used for applications other than weight loss (e.g., anti-inflammatory, neuroprotective effects) and note the dosages used.<sup>[11][12][13]</sup>

## Issue: Difficulty in distinguishing therapeutic effects from the consequences of reduced food intake.

**Possible Cause:** Pair-feeding control group is not adequately implemented. The metabolic and physiological changes observed could be a secondary effect of caloric restriction rather than a direct effect of **Celastrol**.

**Suggested Solution:**

- **Implement a Pair-Fed Control Group:** Include a control group that is fed the same amount of food consumed by the **Celastrol**-treated group on the previous day. This will help to isolate the effects of **Celastrol** that are independent of its impact on appetite.

## Data Presentation

Table 1: Summary of **Celastrol** Dosage and its Effect on Body Weight in Different Mouse Models

Mouse Model	Diet	Celastrol Dosage	Administration Route	Duration	% Body Weight Change	Reference
Diet-Induced Obese (DIO)	High-Fat	100 µg/kg/day	Intraperitoneal	6 days	Significant reduction	[1]
Diet-Induced Obese (DIO)	High-Fat	Not specified	Oral	22 days	~45% reduction	[2]
Lean C57BL/6J	Chow	100 µg/kg/day	Intraperitoneal	Not specified	No significant change	[2]
Aged Mice	Chow	200 µg/kg/day	Intraperitoneal	5 days	~11.5% reduction	[4]
Young Mice	Chow	200 µg/kg/day	Intraperitoneal	5 days	No significant change	[4]
High-Fat Diet	High-Fat	1 µg/kg/day	Not specified	3 months	Prevented obesity	[5]
MC4R-null	Not specified	Not specified	Systemic	Not specified	Significant reduction	[7][8]
LepR-null	Not specified	Not specified	Systemic	Not specified	Modest reduction	[7][8]

## Experimental Protocols

### Protocol 1: Intraperitoneal Administration of **Celastrol** in Mice

- Preparation of **Celastrol** Solution:

- Dissolve **Celastrol** in a vehicle solution. A common vehicle is a mixture of ethanol, PEG400, and saline. The final concentration of the solvents should be minimized and tested for any toxic effects in a pilot study.
- Prepare the solution fresh daily or store it at an appropriate temperature as determined by stability studies.
- Animal Handling and Dosing:
  - Handle mice gently to minimize stress.
  - Administer the **Celastrol** solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's body weight (typically 5-10 ml/kg).
  - Administer a corresponding volume of the vehicle solution to the control group.
- Monitoring:
  - Monitor the body weight and food intake of the mice daily.
  - Observe the mice for any signs of distress or adverse effects.
  - For long-term studies, perform regular health checks.

## Protocol 2: Monitoring Metabolic Parameters

- Body Composition Analysis:
  - Use techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass at baseline and throughout the study.
- Energy Expenditure:
  - Utilize metabolic cages to measure oxygen consumption ( $VO_2$ ), carbon dioxide production ( $VCO_2$ ), and calculate the respiratory exchange ratio (RER) and energy expenditure.
- Blood Glucose and Insulin Levels:

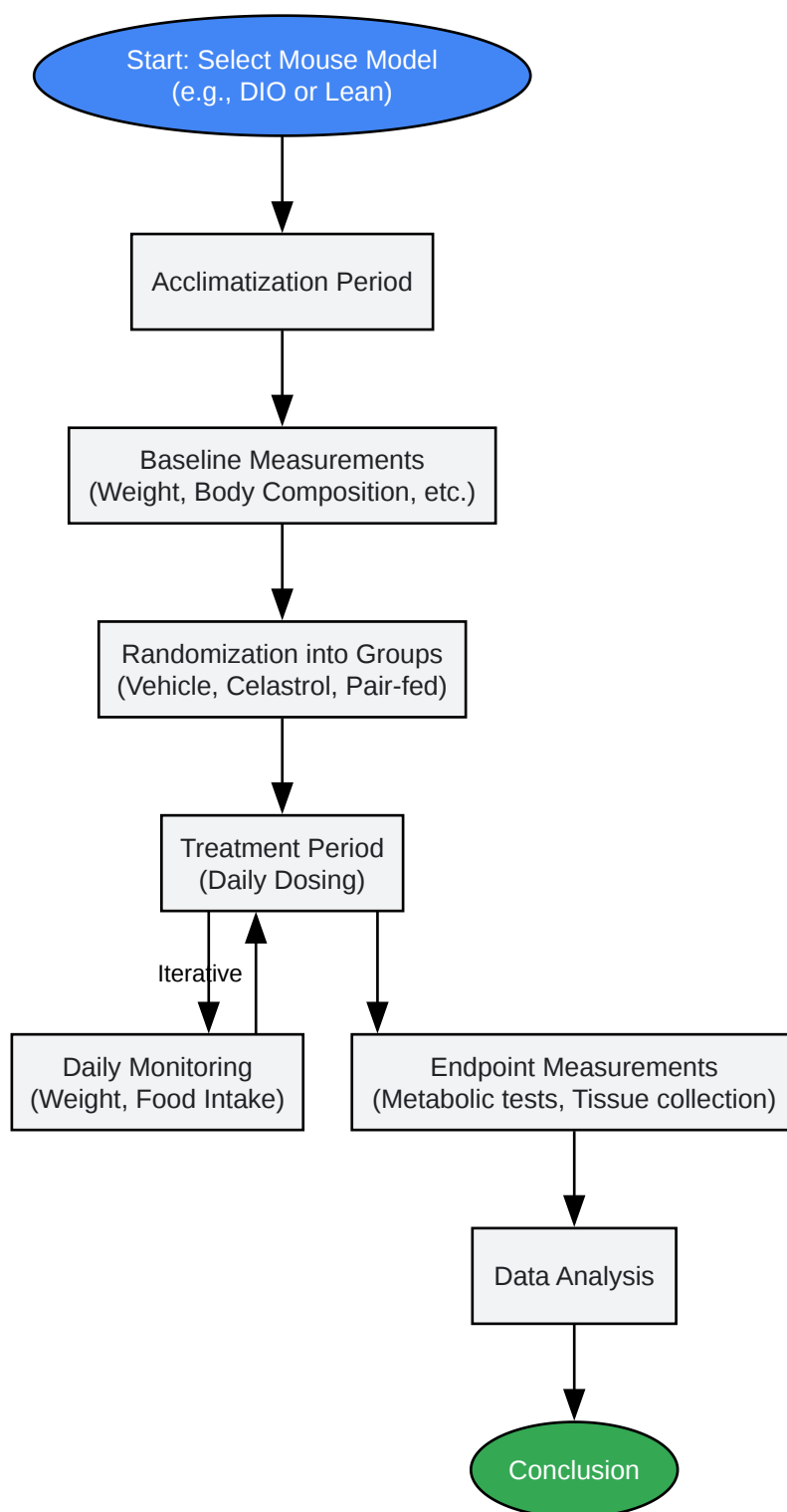
- Measure blood glucose levels from tail vein blood using a glucometer.
- Collect blood samples for measuring plasma insulin and leptin levels using ELISA kits.

## Visualizations



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Caption: **Celastrol** enhances leptin sensitivity by inhibiting PTP1B and TCPTP.



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Caption: A typical experimental workflow for a **Celastrol** study in mice.

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